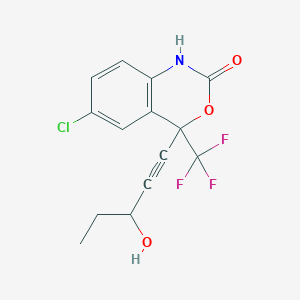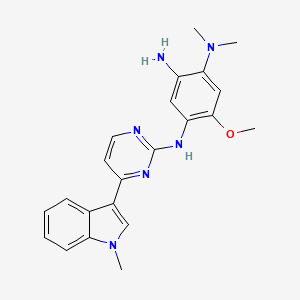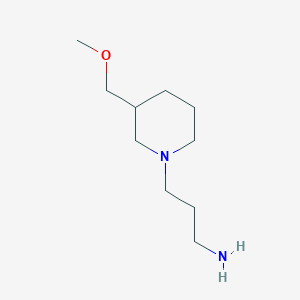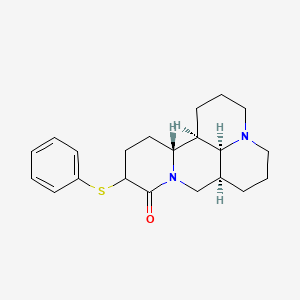
14-Phenylthio Matridin-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Phenylthio Matridin-15-one is a chemical compound with the molecular formula C15H24N2O. It is also known as Matridin-15-one or Sophocarpidine. This compound is a naturally occurring bioactive alkaloid found in plants from the Sophora genus. It has been studied for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenylthio Matridin-15-one typically involves the extraction of matrine from traditional Chinese herbs like Sophora flavescens and Radix Sophorae tonkinensis . The synthetic route includes several steps:
Extraction: The raw plant material is subjected to solvent extraction to isolate matrine.
Purification: The extracted matrine is purified using chromatographic techniques.
Chemical Modification: The purified matrine undergoes chemical reactions to introduce the phenylthio group at the 14th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and extraction equipment.
High-throughput Purification: Employing advanced chromatographic systems for efficient purification.
Chemical Synthesis: Conducting the chemical modification under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
14-Phenylthio Matridin-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
14-Phenylthio Matridin-15-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 14-Phenylthio Matridin-15-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Matrine: A closely related compound with similar pharmacological properties.
Oxymatrine: Another derivative with enhanced anti-cancer and anti-inflammatory effects.
Sophocarpine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
14-Phenylthio Matridin-15-one is unique due to the presence of the phenylthio group, which enhances its pharmacological properties. This modification allows for better interaction with molecular targets and improved therapeutic efficacy compared to its analogs .
特性
分子式 |
C21H28N2OS |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |
InChIキー |
ZZJFQHHLRGFJTB-GSIQVPGLSA-N |
異性体SMILES |
C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |
正規SMILES |
C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


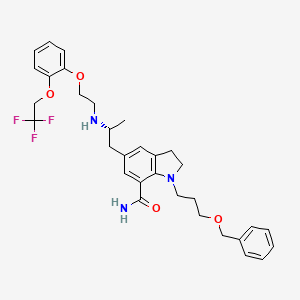
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
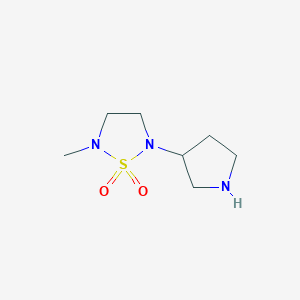
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

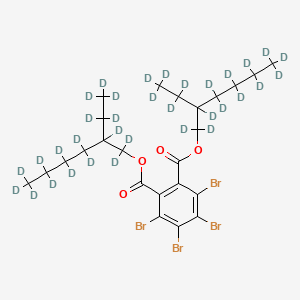
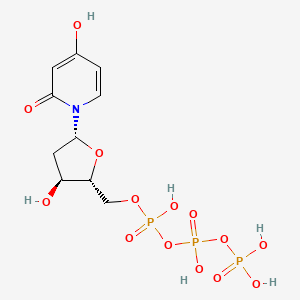
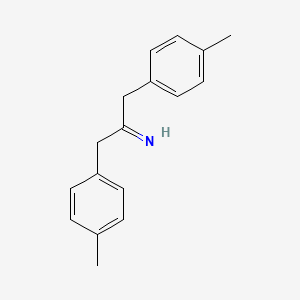
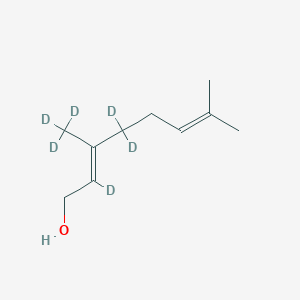
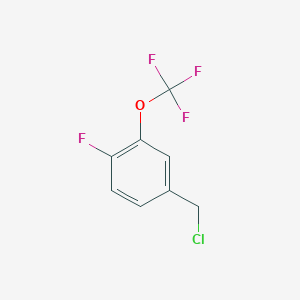
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
